molecular formula C₄₆H₅₅NO₁₆ B1144662 O-BOC-N-Pyruvyl Docetaxel CAS No. 1021489-55-3

O-BOC-N-Pyruvyl Docetaxel

Cat. No.: B1144662
CAS No.: 1021489-55-3
M. Wt: 877.93
Attention: For research use only. Not for human or veterinary use.
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Description

O-BOC-N-Pyruvyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. It is primarily used as a reference standard in analytical method development and validation for Docetaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from Docetaxel. The key steps include the protection of hydroxyl groups, introduction of the pyruvyl group, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as acetonitrile and reagents like tert-butyl dicarbonate for the protection steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of Docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization, thereby stabilizing microtubules in the cell. This results in the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death . The compound targets microtubules and disrupts the normal function of the cytoskeleton, which is essential for cell division .

Properties

CAS No.

1021489-55-3

Molecular Formula

C₄₆H₅₅NO₁₆

Molecular Weight

877.93

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9-(((2R,3S)-2-((tert-butoxycarbonyl)oxy)-3-(2-oxopropanamido)-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca

Origin of Product

United States

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